![molecular formula C20H18ClN B14311943 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 116690-73-4](/img/structure/B14311943.png)
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step reactions. One common method includes the condensation of o-aminoaryl ketones with carbonyl compounds in the presence of catalysts like PEG-SO3H in aqueous media . This method is efficient and environmentally friendly, yielding high-purity products.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is increasingly common to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making these compounds potential candidates for anticancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Similar structure but with an additional chlorine atom.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: Similar core structure but with different substituents.
Uniqueness
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and the chlorine atom can enhance its interaction with biological targets, making it a valuable compound for further research .
Propriétés
Numéro CAS |
116690-73-4 |
|---|---|
Formule moléculaire |
C20H18ClN |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H18ClN/c21-15-11-12-19-17(13-15)20(14-7-3-1-4-8-14)16-9-5-2-6-10-18(16)22-19/h1,3-4,7-8,11-13H,2,5-6,9-10H2 |
Clé InChI |
HBNZDGCXVZUAOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
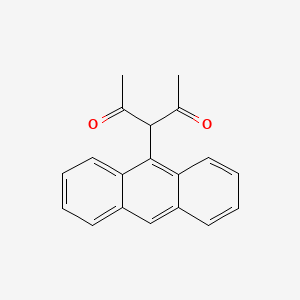
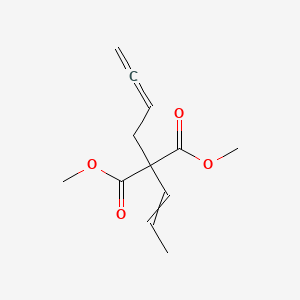
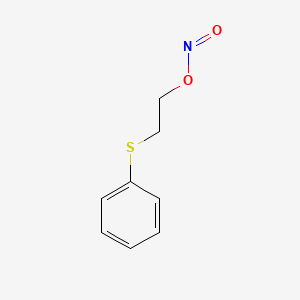

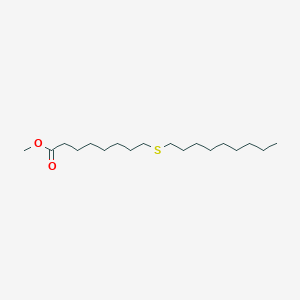
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
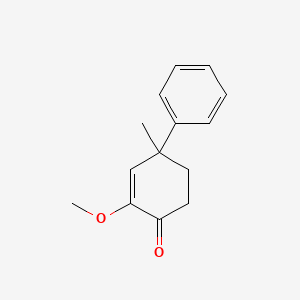

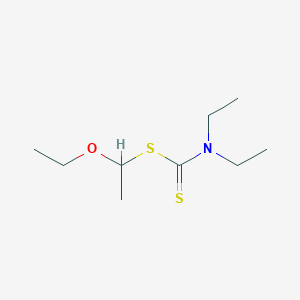


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
